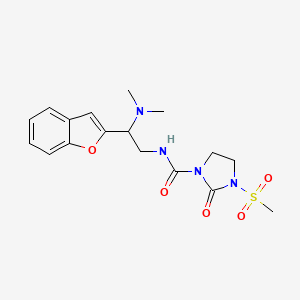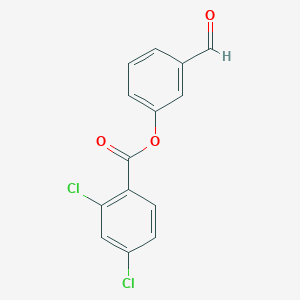![molecular formula C19H21N5O4 B2471254 N-(2-carbamoylfenil)-1,3-dimetil-2,4-dioxo-7-propil-2,3,4,7-tetrahidro-1H-pirrolo[2,3-d]pirimidina-6-carboxamida CAS No. 1021023-46-0](/img/structure/B2471254.png)
N-(2-carbamoylfenil)-1,3-dimetil-2,4-dioxo-7-propil-2,3,4,7-tetrahidro-1H-pirrolo[2,3-d]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- STK979190 ha sido investigado por su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos en líneas celulares cancerosas y células de leucemia linfocítica crónica (LLC) primaria . Se necesitan más estudios para dilucidar sus mecanismos precisos de acción y evaluar su eficacia en entornos clínicos.
- STK979190 es parte de la familia del andamio de pirano[2,3-d]pirimidina. Los métodos de síntesis fotoquímica se han empleado para construir estos andamios utilizando Na2 eosina Y como fotocatalizador de transferencia de átomos de hidrógeno (HAT) directo bajo condiciones de luz visible mediada .
- Entre una serie de compuestos relacionados, los derivados de STK979190 demostraron actividad vasodilatadora. Específicamente, los compuestos h3 y h4 exhibieron efectos vasodilatadores prometedores, comparables al fármaco de referencia prazosina .
- Los cálculos teóricos se han utilizado para diseñar moléculas personalizadas que son transparentes e incoloras al mismo tiempo que absorben eficientemente la luz del infrarrojo cercano. Aunque no está directamente relacionado con STK979190, esta investigación destaca la importancia del diseño molecular para propiedades ópticas específicas .
- Al aprovechar tecnologías avanzadas y enfoques innovadores, STI puede involucrar a las partes interesadas, mejorar la toma de decisiones e implementar medidas de adaptación efectivas .
- Los andamios de pirrolo[2,3-d]pirimidina, incluido STK979190, exhiben diversas actividades más allá de los efectos anticancerígenos. Estas incluyen propiedades antibacterianas, depresoras del SNC, anticonvulsivas y antipiréticas .
Actividad Anticancerígena
Síntesis Fotoquímica
Propiedades Vasodilatadoras
Moléculas Transparentes e Incoloras
Adaptación al Cambio Climático
Amplio Espectro de Actividades
En resumen, la versatilidad de STK979190 lo convierte en un compuesto intrigante para la exploración científica. Su potencial abarca la investigación del cáncer, los métodos sintéticos, los efectos cardiovasculares e incluso la adaptación al cambio climático. A medida que avanza la investigación, podemos descubrir aplicaciones adicionales y desbloquear todo su potencial. 🌟
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-4-9-24-14(10-12-17(24)22(2)19(28)23(3)18(12)27)16(26)21-13-8-6-5-7-11(13)15(20)25/h5-8,10H,4,9H2,1-3H3,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVJBCLGPUOUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2471178.png)


![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea](/img/structure/B2471183.png)
![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2471184.png)
![3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471186.png)
![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)
![4-[(pyridin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2471191.png)


